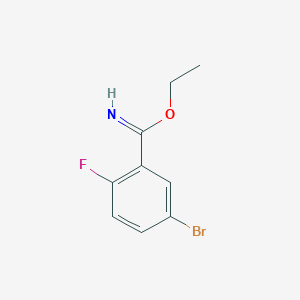

Ethyl 5-bromo-2-fluorobenzimidate

Description

Overview of Benzimidate Derivatives: Structural Features and Chemical Significance

Benzimidate derivatives are a class of organic compounds characterized by the presence of a benzimidate functional group, which consists of a nitrogen atom double-bonded to a carbon atom, which is also single-bonded to an oxygen atom and a benzene (B151609) ring. The general structure is Ar-C(=NR)OR', where Ar is a phenyl or substituted phenyl group. These compounds are structurally related to esters and amides but possess distinct chemical reactivity.

The chemical significance of benzimidate derivatives lies primarily in their versatility as synthetic intermediates. rsc.orgmdpi.comresearchgate.net They are employed in a variety of chemical transformations to construct more complex molecular architectures, particularly heterocyclic compounds. For instance, research has demonstrated their use in cobalt(III)-catalyzed C-H activation and cyclization reactions with vinylene carbonate to produce medicinally relevant 3,4-unsubstituted isoquinolone derivatives. rsc.org The imidate group can act as a directing group in such reactions, facilitating the selective functionalization of C-H bonds on the aromatic ring. mdpi.com Furthermore, benzimidates can be converted into other functional groups; for example, they can be hydrolyzed to form amino alcohol derivatives. acs.org Their ability to participate in cyclization and cross-coupling reactions makes them valuable synthons in the field of medicinal and materials chemistry. researchgate.netresearchgate.net

Contextualization of Fluorine and Bromine Substituents in Aromatic Systems

The incorporation of fluorine and bromine atoms into aromatic systems, such as the benzene ring of a benzimidate, imparts unique properties that are exploited in various fields, particularly in medicinal chemistry and organic synthesis.

Fluorine: Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, the introduction of fluorine can significantly alter a molecule's physicochemical and biological properties. acs.org In medicinal chemistry, fluorine substitution is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.comacs.org This can lead to improved pharmacokinetic profiles of drug candidates. nih.gov The presence of fluorine can also increase the binding affinity of a molecule to its biological target by engaging in favorable electrostatic and hydrogen bonding interactions. acs.orgnih.gov Furthermore, fluorine can modulate the acidity (pKa) of nearby functional groups, which in turn affects properties like solubility and membrane permeability. acs.org

Bromine: The bromine substituent serves a different, yet equally important, role in organic synthesis. The carbon-bromine bond is weaker than the carbon-fluorine bond, making bromine an excellent leaving group in nucleophilic substitution reactions. acs.orgnih.gov This reactivity is fundamental to its extensive use as a synthetic handle. Aromatic bromides are key substrates in a multitude of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing complex molecular frameworks from simpler brominated precursors. acs.orgyoutube.com Bromination itself is a crucial transformation in organic synthesis, with various reagents developed to introduce bromine atoms into organic molecules selectively. acs.orgnih.gov

Academic Research Landscape of Ethyl 5-bromo-2-fluorobenzimidate and Analogous Halogenated Benzimidates

This compound is a specific halogenated benzimidate that serves as a valuable intermediate in the synthesis of complex heterocyclic structures. evitachem.com Its molecular structure combines the features of a benzimidate with the distinct properties conferred by both a bromine and a fluorine substituent on the aromatic ring.

Research findings indicate that this compound is primarily used as a building block in multi-step synthetic sequences. evitachem.com Patent literature describes the synthesis of its hydrochloride salt, referred to as ethyl 4-bromo-2-fluorobenzimidate hydrochloride (note the alternative numbering in some sources), from 4-bromo-2-fluorobenzonitrile (B28022). newdrugapprovals.orggoogle.comgoogleapis.comnewdrugapprovals.orggoogle.com This synthesis is typically achieved by treating the starting nitrile with hydrogen chloride gas in ethanol (B145695), a classic Pinner reaction, to form the imidate hydrochloride salt as a white solid. google.comnewdrugapprovals.orggoogle.com This intermediate is then often reacted with ammonia (B1221849) or amines to form the corresponding benzamidine (B55565), which is a precursor for the construction of imidazole (B134444) rings within larger, often biologically active, molecules such as benzoxazepines. google.comgoogleapis.com

The broader academic landscape includes studies on various analogous halogenated benzimidates and related structures like halogenated benzimidazoles and benzotriazoles. These compounds have been investigated for their potential as inhibitors of viral enzymes, such as the NTPase/helicase of the Hepatitis C virus. nih.gov For example, 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBBT) has been identified as an inhibitor of this enzyme. nih.gov The specific halogenation pattern on the benzene ring is crucial for the inhibitory activity and selectivity of these compounds. nih.gov The utility of halogenated intermediates extends to the synthesis of spiroketals through tandem iodocyclization reactions, highlighting the broad applicability of halogenated synthons in creating diverse chemical scaffolds. acs.org

Below are tables summarizing the key properties of this compound and related compounds mentioned in the research context.

Table 1: Chemical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrFNO |

| Molecular Weight | 246.08 g/mol |

| General Class | Organic Compound, Halogenated Benzimidate |

| Key Structural Features | Ethyl imidate, 5-bromo substituent, 2-fluoro substituent |

| Primary Use | Synthetic Intermediate |

Table 2: Spectroscopic Data for Ethyl 4-bromo-2-fluorobenzimidate Hydrochloride (Analogue)

| Spectroscopic Data | Observed Values |

|---|---|

| ¹H NMR (δ) | 7.88-7.67 (m), 4.89 (br s), 4.68 (q), 3.33 (m), 1.61 (t) google.comnewdrugapprovals.org |

| MS (M+1) | 245.9, 248.0 google.comnewdrugapprovals.org |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-2-fluorobenzenecarboximidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEDGJOBOGZILQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 5 Bromo 2 Fluorobenzimidate

Precursor Synthesis Strategies for 5-bromo-2-fluorobenzonitrile (B68940) Derivatives

The primary precursor for Ethyl 5-bromo-2-fluorobenzimidate is 5-bromo-2-fluorobenzonitrile. This compound is a halogenated aromatic nitrile with the molecular formula C₇H₃BrFN. It typically appears as a white to light yellow crystalline solid. smolecule.com The synthesis of this precursor can be approached through several strategic routes.

Bromination Routes of 2-fluorobenzonitrile (B118710) Precursors

A common and direct method for synthesizing 5-bromo-2-fluorobenzonitrile is through the electrophilic bromination of 2-fluorobenzonitrile. This reaction can be carried out using various brominating agents. One effective method involves the use of dibromohydantoin in concentrated sulfuric acid. smolecule.com Another approach utilizes N-bromosuccinimide in a suitable solvent.

It is important to note that the position of bromination on the 2-fluorobenzonitrile ring is influenced by the directing effects of the fluorine and nitrile substituents.

Synthesis from o-Fluorobenzoyl Chloride and Related Compounds

An alternative and often-employed industrial synthesis route starts with o-fluorobenzoyl chloride. smolecule.comgoogle.comchemicalbook.comgoogle.com This multi-step process involves the conversion of o-fluorobenzoyl chloride to o-fluorobenzamide through a reaction with ammonia (B1221849). google.comchemicalbook.comgoogle.com The resulting amide is then dehydrated to yield 2-fluorobenzonitrile. google.com Common dehydrating agents for this step include thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.com The final step is the bromination of the newly formed 2-fluorobenzonitrile to produce the desired 5-bromo-2-fluorobenzonitrile. google.com

This method provides a high degree of control over the introduction of the bromine atom at the desired position.

Preparation of this compound via Imidate Formation Pathways

Once the 5-bromo-2-fluorobenzonitrile precursor is obtained, the next crucial step is the formation of the imidate.

Hydrochloric Acid-Mediated Imidate Formation from Nitriles in Ethanol (B145695)

The most common and well-established method for converting nitriles to imidates is the Pinner reaction. rroij.com This reaction involves treating the nitrile, in this case, 5-bromo-2-fluorobenzonitrile, with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride. rroij.comgoogle.com

The mechanism begins with the protonation of the nitrile by the strong acid, which activates the nitrile for nucleophilic attack by the alcohol. rroij.com The reaction of 5-bromo-2-fluorobenzonitrile with ethanol and hydrogen chloride gas yields this compound hydrochloride as a solid product. google.comnewdrugapprovals.org This salt can then be neutralized to obtain the free imidate. A variation of this method involves using a stoichiometric excess of the nitrile, which can act as a solvent and facilitate agitation during the reaction. google.com

Alternative Esterification and Transimidation Approaches

While the Pinner reaction is prevalent, other methods for imidate synthesis exist. One such approach is the direct alkylation of amides. rroij.com However, this method can lead to a mixture of N- and O-alkylation products. rroij.com

Transimidation offers another route, where an existing imidate reacts with an alcohol to form a new imidate. nih.gov This can be a useful strategy in specific synthetic contexts. Additionally, reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's salt) are known to be effective for the O-alkylation of amides to form lactim ethers, a type of cyclic imidate. bath.ac.uk

Purification and Characterization Techniques for Synthetic Intermediates and the Target Compound

The successful synthesis of this compound relies on rigorous purification and characterization of both the intermediate and final products.

For the intermediate, 5-bromo-2-fluorobenzonitrile, purification can be achieved through techniques like recrystallization or column chromatography. Characterization is typically performed using spectroscopic methods.

For the final product, this compound, after its formation as a hydrochloride salt, it is often collected by filtration. google.comnewdrugapprovals.org Further purification of the free imidate can be achieved using column chromatography. evitachem.comsemanticscholar.org

The structural confirmation and purity assessment of this compound are accomplished through a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. For instance, the ¹H NMR spectrum of ethyl 4-bromo-2-fluorobenzimidate hydrochloride shows characteristic signals for the aromatic protons, the ethoxy group's quartet and triplet, and a broad singlet for the NH proton. google.comnewdrugapprovals.org

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. google.comnewdrugapprovals.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the C=N bond of the imidate.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The industrial production of this compound necessitates a focus on scalable synthesis, emphasizing the optimization of reaction conditions to maximize yield, purity, and cost-effectiveness. The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, is a primary method for synthesizing benzimidates. In the case of this compound, this involves the reaction of 5-bromo-2-fluorobenzonitrile with ethanol in the presence of a strong acid, typically hydrogen chloride.

For large-scale synthesis, several critical parameters must be systematically investigated and optimized. These include the choice of solvent, reaction temperature, concentration of reactants, and the nature of the acid catalyst. The goal is to identify a set of conditions that not only provides a high yield of the desired product but also minimizes reaction time, energy consumption, and the formation of impurities.

Detailed research findings on the optimization of closely related compounds provide a framework for the scalable synthesis of this compound. For instance, in the synthesis of related benzimidates, it has been demonstrated that the careful control of temperature is crucial. google.comgoogleapis.com Lower temperatures can slow down the reaction rate, while excessively high temperatures can lead to the formation of byproducts.

The concentration of the acid catalyst is another key variable. A higher concentration can increase the reaction rate but may also promote side reactions or degradation of the product. Therefore, finding the optimal concentration is a critical step in process development. Furthermore, the choice of alcohol and its ratio to the nitrile can significantly impact the equilibrium of the reaction and, consequently, the final yield.

The following data tables, based on findings for analogous esterification and related reactions, illustrate the types of optimization studies that are essential for developing a robust and scalable process for this compound synthesis.

Table 1: Optimization of Esterification Reaction Parameters

This table demonstrates the effect of varying alcohol type and reaction temperature on a related esterification process, providing insights into conditions that could be optimized for the synthesis of this compound. google.com

| Alcohol | Alcohol to Acid Weight Ratio | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (HPLC %) |

| Methanol (B129727) | 4:1 | 65 | 7 | 77 | 99.5 |

| Ethanol | 4:1 | 78 | 5 | 80 | 99.7 |

| n-Butanol | 5:1 | 80 | 6 | - | - |

| Isopropanol | 5:1 | 70 | 8 | - | - |

Data extrapolated from the synthesis of a related bromo-substituted benzoic acid. google.com

Table 2: Influence of Brominating Agent and Temperature on a Related Bromination Reaction

This table showcases the impact of different reagents and temperature control on the yield and purity of a bromination reaction, a common step in the synthesis of precursors for compounds like this compound. google.com

| Brominating Agent | Reaction Temperature (°C) | Reaction Time (hours) | Crude Product Purity (HPLC %) | Dibromide Impurity (%) | Final Product Yield (%) |

| N-Bromosuccinimide | 15-20 | 8 | 96 | 1.82 | 80 |

| Dibromohydantoin | 20-25 | 9 | 94 | 2.04 | 77 |

Data from the synthesis of 5-bromo-2,4-difluorobenzoic acid, a related precursor. google.com

By systematically evaluating these and other parameters, a scalable, efficient, and economically viable process for the production of high-purity this compound can be established.

Reactivity and Mechanistic Investigations of Ethyl 5 Bromo 2 Fluorobenzimidate

Nucleophilic Reactivity of the Benzimidate Functionality

The benzimidate moiety in Ethyl 5-bromo-2-fluorobenzimidate is characterized by the presence of a carbon-nitrogen double bond, which is susceptible to nucleophilic attack. The reactivity of this group is influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Reactions with Amines and Hydrazine (B178648) Derivatives

Benzimidates are known to react with primary and secondary amines to form substituted amidines. This reaction proceeds through a nucleophilic addition of the amine to the carbon of the C=N bond, followed by the elimination of ethanol (B145695). The reaction with hydrazine derivatives follows a similar pathway, leading to the formation of hydrazones or related structures. For instance, the reaction of ethyl benzimidate hydrochloride with hydrazine hydrate (B1144303) in ethanol is a known method for preparing benzohydrazide (B10538) researchgate.netresearchgate.net. The rate of these reactions is generally influenced by the nucleophilicity of the attacking amine or hydrazine and the steric hindrance around the reaction center.

The reaction of esters with hydrazine hydrate is a common method for the synthesis of hydrazides researchgate.netrsc.org. Typically, an excess of hydrazine hydrate is used with ethanol as a solvent, and the reaction is often carried out under reflux researchgate.net. The progress of the reaction can be monitored by thin-layer chromatography (TLC) researchgate.net.

A plausible reaction scheme for the interaction of this compound with a primary amine is presented below:

Scheme 1: Reaction with a Primary Amine

Interactions with Alcohols and Thiols

The benzimidate functionality can also undergo nucleophilic attack by alcohols and thiols, although these reactions are generally less facile than those with amines. The alcoholysis of benzimidates can lead to the formation of orthoesters, particularly under acidic conditions. The kinetics of alcoholysis are dependent on factors such as the structure of the alcohol and the reaction temperature mdpi.com. Thiols, being more nucleophilic than alcohols, are expected to react more readily with the benzimidate group to form thioimidates. The conversion of esters to thioesters can be achieved under mild, transition-metal-free conditions rsc.org.

Electrophilic Aromatic Substitution Patterns Governed by Bromine and Fluorine

The bromine and fluorine atoms on the benzene ring of this compound are both ortho, para-directing groups in electrophilic aromatic substitution reactions. However, they are also deactivating groups due to their inductive electron-withdrawing effects. The regioselectivity of these reactions is determined by a combination of electronic and steric factors.

In the nitration of bromobenzene (B47551), the incoming electrophile is directed to the ortho and para positions pbworks.com. A study on the nitration of bromobenzene using Hβ zeolite as a catalyst showed high conversion and selectivity for the para-product researchgate.net. The regioselectivity of nitration can be explained by considering the stability of the intermediate carbocations (arenium ions) scispace.comlibretexts.org.

Given the substitution pattern of this compound, electrophilic attack is predicted to occur at the positions ortho and para to the activating benzimidate group, with further influence from the halogen substituents. The fluorine atom is a stronger deactivator than bromine through induction, but a slightly better activator through resonance. The interplay of these effects, along with steric hindrance, will dictate the final product distribution. A potential side reaction in the presence of a strong base is the "halogen dance," where the bromine atom can migrate to a different position on the ring wikipedia.orgimperial.ac.ukwhiterose.ac.ukkobe-u.ac.jpclockss.org.

A representative electrophilic nitration reaction is shown below, highlighting the potential isomeric products.

Table 1: Predicted Regioselectivity in the Nitration of this compound

| Position of Nitration | Predicted Major/Minor Product | Rationale |

|---|---|---|

| C4 | Major | Para to the activating benzimidate group and ortho to the bromine atom. |

Halogen Reactivity: Differential Activation of Bromine and Fluorine for Coupling Reactions

The presence of two different halogen atoms on the aromatic ring allows for selective functionalization through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker and more readily undergoes oxidative addition to a metal center compared to the stronger carbon-fluorine bond. This difference in reactivity is the basis for selective cross-coupling at the bromine position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

In palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of aryl halides typically follows the order I > Br > Cl > F. This trend allows for the selective coupling at the C-Br bond of this compound, leaving the C-F bond intact for potential further transformations.

The Suzuki-Miyaura coupling of 4-bromoanisole (B123540) with phenylboronic acid has been shown to proceed with high yields using various palladium catalysts researchgate.net. Similarly, the coupling of 4-bromoacetophenone with phenylboronic acid can be optimized to achieve high conversion ikm.org.my. In the case of dihalogenated substrates, selectivity can often be achieved based on the different reactivity of the halogens nih.gov.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and also exhibits selectivity for heavier halogens wikipedia.orgnih.gov. The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity in these reactions nih.gov.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of an Analogous Substrate (4-Bromo-1-fluorobenzene)

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >95 |

Data is illustrative and based on typical conditions for similar substrates.

Copper-Catalyzed C-C and C-N Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods. In these reactions, the reactivity of aryl halides also generally follows the trend I > Br > Cl > F, allowing for selective coupling at the C-Br bond. The Ullmann reaction is a classic method for forming biaryl compounds and can also be used for C-N and C-O bond formation organic-chemistry.org.

Recent advances in copper catalysis have expanded the scope of these reactions, allowing for the coupling of a wider range of substrates under milder conditions. For example, copper(I)-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents has been reported nih.gov. Copper-mediated fluoroalkylation reactions have also been systematically investigated cas.cn. The surface-mediated Ullmann coupling of aryl halides on a copper surface has been studied, providing insights into the reaction mechanism nsf.govresearchgate.net.

Table 3: Illustrative Copper-Catalyzed Coupling Reaction of an Analogous Substrate (4-Bromo-1-fluorobenzene)

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|

Data is illustrative and based on typical conditions for similar substrates.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine-Bearing Position

The presence of a fluorine atom on the aromatic ring of this compound introduces a reactive site for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. A key feature of these reactions is the requirement for electron-withdrawing groups to be present on the aromatic ring, typically positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

In the case of this compound, the fluorine atom is a potential leaving group. The reactivity of halogens as leaving groups in SNAr reactions often follows the trend F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, facilitating the nucleophilic attack.

The benzimidate moiety itself can act as a moderate electron-withdrawing group, which would activate the ring towards nucleophilic attack. The substitution of the fluorine atom by various nucleophiles, such as amines, alkoxides, and thiolates, is anticipated. The general mechanism for the SNAr reaction at the fluorine-bearing position of this compound is depicted below:

General Reaction Scheme for SNAr:

Step 1: Nucleophilic attack and formation of the Meisenheimer intermediate.

Step 2: Departure of the fluoride (B91410) ion and restoration of aromaticity.

A hypothetical reaction with a generic nucleophile (Nu-) would proceed as follows:

| Reactant | Nucleophile (Nu-) | Product |

| This compound | R-NH2 (Amine) | Ethyl 5-bromo-2-(alkylamino)benzimidate |

| This compound | R-O- (Alkoxide) | Ethyl 5-bromo-2-(alkoxy)benzimidate |

| This compound | R-S- (Thiolate) | Ethyl 5-bromo-2-(alkylthio)benzimidate |

It is important to note that while the fluorine is generally a good leaving group in activated systems, the specific reaction conditions, including the nature of the nucleophile, solvent, and temperature, would significantly influence the outcome and efficiency of the substitution.

Cyclization and Ring-Closure Reactions Involving the Benzimidate Core

The structure of this compound, featuring a reactive imidate functionality and halogen substituents, makes it a potential precursor for the synthesis of various heterocyclic systems through cyclization and ring-closure reactions. These reactions can be either intramolecular, where different parts of the same molecule react, or intermolecular, involving reaction with another molecule.

One plausible pathway involves the initial substitution of the fluorine atom via an SNAr reaction, as discussed previously, followed by an intramolecular cyclization. For instance, reaction with a bifunctional nucleophile containing an amino group could lead to the formation of a new heterocyclic ring fused to the benzene ring.

Hypothetical Cyclization Pathway:

SNAr Reaction: this compound reacts with a nucleophile, such as an amino alcohol, to substitute the fluorine atom.

Intramolecular Cyclization: The newly introduced nucleophilic group (e.g., the hydroxyl group of the amino alcohol) attacks the imidate carbon, leading to the displacement of the ethoxy group and the formation of a new ring.

The bromo-substituent at the 5-position also offers a handle for further functionalization, such as through palladium-catalyzed cross-coupling reactions, which could be employed to construct more complex polycyclic systems.

The following table outlines potential heterocyclic systems that could be synthesized from this compound, based on the type of cyclization reaction.

| Starting Material | Reagent | Intermediate | Final Heterocyclic System |

| This compound | Hydrazine | Ethyl 5-bromo-2-(hydrazinyl)benzimidate | Substituted Triazole or Pyrazole derivatives |

| This compound | Amino-thiols | Ethyl 5-bromo-2-(amino-thiol)benzimidate | Thiazole-fused Benzimidazoles |

| This compound | Guanidine | Ethyl 5-bromo-2-(guanidino)benzimidate | Fused Pyrimidine derivatives |

These examples are illustrative of the potential of this compound as a building block in heterocyclic synthesis, although specific experimental validation is required.

Theoretical and Computational Mechanistic Studies of Key Transformations

Due to the absence of specific experimental studies on the reactivity of this compound, theoretical and computational methods can provide valuable insights into its reaction mechanisms. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of molecules and modeling reaction pathways.

For the Nucleophilic Aromatic Substitution (SNAr) at the fluorine-bearing position, computational studies could be employed to:

Calculate the activation energies for the attack of different nucleophiles.

Determine the geometry and stability of the Meisenheimer intermediates.

Compare the energetics of fluorine versus bromine substitution to predict regioselectivity.

Investigate the role of the solvent in stabilizing the transition states and intermediates.

Recent computational studies on SNAr reactions have suggested that some may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. A computational analysis of this compound could elucidate whether its reactions are more likely to be stepwise or concerted.

In the context of cyclization reactions , computational modeling can help to:

Predict the most favorable cyclization pathways (e.g., endo vs. exo cyclization).

Evaluate the thermodynamic stability of the resulting heterocyclic products.

Elucidate the role of catalysts in facilitating ring-closure reactions.

A summary of key parameters that could be investigated through computational studies is presented below:

| Reaction Type | Key Parameters for Computational Investigation |

| SNAr | Activation Energy (Ea), Reaction Enthalpy (ΔH), Gibbs Free Energy of Activation (ΔG‡), Geometry of Transition States and Intermediates, Natural Bond Orbital (NBO) Analysis |

| Cyclization | Ring Strain Energies, Torsional Barriers for Bond Rotation, Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO gaps), Reaction Coordinate Mapping |

Such theoretical investigations would not only predict the reactivity of this compound but also guide future experimental work by identifying the most promising reaction conditions and synthetic targets.

Applications of Ethyl 5 Bromo 2 Fluorobenzimidate in Complex Organic Synthesis

Utility as a Building Block for Diverse Heterocyclic Scaffolds

The strategic placement of reactive functional groups on the benzimidate ring system makes it a powerful precursor for a variety of heterocyclic scaffolds. The imidate functionality can be directly incorporated into a new ring or can serve as a directing group for C-H activation, enabling the construction of fused ring systems.

Synthesis of Imidazole (B134444) Derivatives from Ethyl 5-bromo-2-fluorobenzimidate Analogues

Ethyl benzimidate hydrochlorides, such as ethyl 4-bromo-2-fluorobenzimidate hydrochloride, are key precursors in the synthesis of benzimidamides, which are subsequently used to construct imidazole rings. The process typically involves the reaction of the benzonitrile (B105546) with hydrogen chloride in an alcohol like ethanol (B145695) to form the imidate hydrochloride. newdrugapprovals.orgnewdrugapprovals.orgrssing.com This intermediate is then treated with ammonia (B1221849) to yield the corresponding benzimidamide hydrochloride. newdrugapprovals.orgnewdrugapprovals.orgrssing.com

For instance, 4-bromo-2-fluorobenzonitrile (B28022) can be converted to ethyl 4-bromo-2-fluorobenzimidate hydrochloride with an 85% yield. newdrugapprovals.orgnewdrugapprovals.orgrssing.com This imidate is then subjected to ammonolysis to produce 4-bromo-2-fluorobenzimidamide hydrochloride, a direct building block for imidazole synthesis. newdrugapprovals.orgnewdrugapprovals.org This amidine can then be cyclized with other reagents to form the final imidazole-containing molecule. newdrugapprovals.orgnewdrugapprovals.org

Table 1: Synthesis of Benzimidamide from Benzimidate

| Starting Material | Reagent | Product | Yield | Reference |

|---|

Construction of Benzoxazepine Systems via Imidate Intermediates

Imidate-derived structures are instrumental in forming fused heterocyclic systems like benzoxazepines. A notable example is the synthesis of 9-bromo-2,3-diiodo-5,6-dihydroimidazo[1,2-d] Current time information in Bangalore, IN.bohrium.combenzoxazepine. This multi-step synthesis utilizes an intermediate that undergoes intramolecular cyclization, showcasing the utility of pre-formed imidate-like structures in building complex, fused ring systems. newdrugapprovals.orgnewdrugapprovals.org The synthesis can be further elaborated by subsequent reactions such as deiodination and amidation to introduce further complexity and functionalization to the benzoxazepine core. newdrugapprovals.orgnewdrugapprovals.org

Formation of Isoquinoline (B145761) Frameworks using Related Benzimidates

Benzimidates are widely used as substrates for transition-metal-catalyzed C-H activation and annulation reactions to form isoquinoline and isoquinolone frameworks. Various catalysts based on cobalt (Co), rhodium (Rh), and ruthenium (Ru) have been successfully employed for this purpose. bohrium.comresearchgate.netrsc.orgnih.gov

Cobalt(III) catalysts, for example, facilitate the C-H alkenylation and annulation of benzimidates with alkynes to produce substituted isoquinolines in moderate to good yields under mild, aerobic conditions. nih.gov Similarly, cobalt-catalyzed reactions of benzimidates with maleimides can form isoquinoline-fused pyrrolidones. bohrium.com Rhodium(III) catalysts are also effective, enabling the reaction of benzimidates with diazo compounds, which serve as C2 building blocks, to furnish a variety of substituted isoquinolines. rsc.org These methods are valued for their broad substrate scope and tolerance of diverse functional groups. bohrium.comrsc.org

Table 2: Catalytic Systems for Isoquinoline Synthesis from Benzimidates

| Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| Cp*Co(III) | Alkynes | Substituted Isoquinolines | nih.gov |

| Cobalt(III) | Vinylene Carbonate | Isoquinolone Derivatives | researchgate.net |

Exploration in the Synthesis of Other Nitrogen-Containing Heterocycles

The reactivity of benzimidates extends to the synthesis of other important nitrogen-containing heterocycles beyond isoquinolines. For example, Rh(III)-catalyzed C-H activation of benzimidates and subsequent reaction with 4-diazoisochroman-3-imines can lead to the formation of complex fused systems like 8-alkoxy-5H-isochromeno[3,4-c]isoquinolines. rsc.org Furthermore, ruthenium(II)-catalyzed cyclization of benzimidates with alkenes has been shown to produce 1H-isoindoles. bohrium.com These reactions highlight the role of the imidate group in directing C-H functionalization to enable the assembly of diverse heterocyclic cores. bohrium.comrsc.org

Derivatization Strategies for Functional Group Diversification

The functional groups present in this compound offer several avenues for derivatization, allowing for the generation of a library of compounds with diverse properties and further synthetic utility.

Modification of the Ester Moiety

A primary and highly useful derivatization of the ethyl imidate functionality is its conversion into an amidine. This transformation is typically achieved by treating the ethyl benzimidate hydrochloride with ammonia in an alcoholic solvent. newdrugapprovals.orgrssing.com The resulting benzamidine (B55565) is a versatile intermediate in its own right, frequently used in the construction of various nitrogen-containing heterocycles, most notably imidazoles. newdrugapprovals.orgnewdrugapprovals.org For example, ethyl 4-bromo-2-fluorobenzimidate hydrochloride is smoothly converted to 4-bromo-2-fluorobenzamidine hydrochloride, which is a direct precursor for building the 2-(4-bromo-2-fluorophenyl)-1H-imidazole moiety found in certain pharmaceutically relevant molecules. newdrugapprovals.orgnewdrugapprovals.org This conversion represents a key step in modifying the ester moiety to unlock further synthetic possibilities.

Transformations at the Bromine Position

The bromine atom at the 5-position of the this compound ring is a key handle for introducing molecular diversity. As a mid-row halogen, it is sufficiently reactive to participate in a range of cross-coupling reactions while often leaving the more inert C-F bond intact. This selective reactivity is a cornerstone of its utility in synthetic chemistry.

Palladium-catalyzed cross-coupling reactions are the most prominent transformations involving the bromine atom. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted benzimidate derivatives. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar bromo-fluoro aromatic compounds and related benzimidates.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming new carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. This transformation is instrumental in constructing biaryl systems, which are common motifs in pharmaceuticals and organic materials. For instance, the bromine atom can be replaced with various aryl or heteroaryl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many biologically active compounds. The bromine atom can be substituted with a wide range of primary and secondary amines, leading to the corresponding anilines and their derivatives. This reaction is often carried out using a palladium catalyst in the presence of a suitable phosphine (B1218219) ligand and a base. purdue.edubeilstein-journals.org

Heck and Sonogashira Couplings: The bromine atom can also serve as a precursor for the introduction of alkenyl and alkynyl groups through Heck and Sonogashira couplings, respectively. These reactions further expand the synthetic utility of this compound, allowing for the incorporation of unsaturated functionalities.

The following table summarizes representative conditions for these transformations, based on general knowledge of aryl bromide reactivity and data from related compounds.

| Reaction | Catalyst/Reagent | Ligand | Base | Solvent | Typical Conditions |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 80-120 °C |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, Xantphos | NaOtBu, K₃PO₄ | Toluene, THF | 80-110 °C |

| Heck Coupling | Pd(OAc)₂ | P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-140 °C |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, Piperidine | THF, DMF | Room Temp. to 60 °C |

This table presents generalized conditions and specific outcomes may vary based on the substrate and reaction parameters.

Reactions at the Fluorine Position

The fluorine atom at the 2-position of this compound is generally less reactive than the bromine atom, particularly in palladium-catalyzed cross-coupling reactions. However, its presence significantly influences the electronic properties of the aromatic ring and it can participate in nucleophilic aromatic substitution (SNAAr) reactions, especially when activated by electron-withdrawing groups or under forcing conditions.

The strong C-F bond typically requires harsh conditions for cleavage, which allows for selective transformations at other positions of the molecule. However, in specific contexts, the fluorine atom can be displaced by strong nucleophiles.

Nucleophilic Aromatic Substitution (SNAAr): The displacement of the fluorine atom by nucleophiles such as alkoxides, thiolates, and amines can occur, although it often requires high temperatures and/or the use of a strong base. The ortho-position of the imidate group can provide some activation for this substitution. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) could potentially lead to the corresponding 2-methoxy derivative.

| Reaction | Nucleophile | Base | Solvent | Typical Conditions |

| Nucleophilic Aromatic Substitution | R-OH, R-SH, R₂-NH | NaH, K₂CO₃ | DMF, DMSO | 100-180 °C |

This table illustrates potential conditions for SNAAr reactions.

The selective reactivity of the two halogen atoms is a key feature of this compound, enabling a stepwise functionalization strategy. For instance, a Suzuki coupling could be performed at the bromine position, followed by a nucleophilic substitution at the fluorine position under more forcing conditions.

Application in the Construction of Advanced Synthetic Probes

The unique structural features of this compound make it an attractive precursor for the synthesis of advanced synthetic probes. These probes are molecules designed to study biological processes, and often incorporate specific functionalities for detection or interaction with biological targets. Halogenated compounds are particularly useful in this context. nih.gov

The bromine atom can be a site for the introduction of radiolabels, such as radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), through halogen exchange reactions. acs.org This would transform the molecule into a potential SPECT or PET imaging agent, allowing for non-invasive visualization of biological processes in vivo. The synthesis of such probes often involves a late-stage radiolabeling step on a precursor molecule.

Furthermore, the bromine atom can be used to attach fluorophores or other reporter groups via cross-coupling reactions. This would allow for the creation of fluorescent probes for use in cellular imaging and other biological assays.

The imidate functionality itself can be a site for further chemical modification or can act as a bioisostere for other functional groups in the design of biologically active probes. For example, imidates can be hydrolyzed to the corresponding esters or amides, or they can be converted to amidines, which are common functionalities in medicinal chemistry. The reaction of imidates with primary amines to form amidines is a well-established transformation. snmjournals.org

Future Research Directions and Outlook in Halogenated Benzimidate Chemistry

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of ethyl benzimidates is the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile. For Ethyl 5-bromo-2-fluorobenzimidate, this would traditionally involve the reaction of 5-bromo-2-fluorobenzonitrile (B68940) with ethanol (B145695) in the presence of a strong acid like hydrogen chloride. A patented process for a similar isomer, ethyl 4-bromo-2-fluorobenzimidate hydrochloride, follows this exact protocol, starting from 4-bromo-2-fluorobenzonitrile (B28022) and ethanol. google.com

While effective, this method often requires harsh acidic conditions and anhydrous solvents. Future research is poised to develop more sustainable and efficient synthetic strategies. Key areas of focus include:

Catalytic Approaches: Investigating the use of solid acid catalysts or milder Lewis acids could circumvent the need for stoichiometric amounts of strong, corrosive acids, simplifying purification and reducing waste.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature and time, potentially improving yields and safety, especially for energetic reactions. This technology is well-suited for optimizing imidate synthesis on a larger scale.

Alternative Activation Methods: Exploring non-traditional activation methods, such as microwave or ultrasound-assisted synthesis, could accelerate the reaction and reduce energy consumption. benthamscience.com

The development of these novel routes is critical for making this compound and its analogues more accessible and cost-effective, thereby encouraging their broader use in discovery chemistry.

Expansion of Reactivity Profiles for Cascade and Multicomponent Reactions

This compound is an ideal substrate for cascade and multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single pot by forming multiple chemical bonds sequentially. ub.edu The imidate moiety can act as both an electrophile and a nucleophile, while the bromo and fluoro substituents serve as versatile handles for further transformations. researchgate.netresearchgate.net

Future research will likely focus on leveraging this reactivity in novel transformations. For instance, benzimidates have been successfully employed in ZnCl₂-catalyzed [3+2] cycloaddition reactions with 2H-azirines to afford highly substituted imidazoles. acs.org The tolerance of this reaction to halogen substituents (bromo, chloro, and fluoro) suggests its direct applicability to this compound for creating complex imidazole (B134444) scaffolds. acs.org

Transition-metal catalysis offers another fertile ground for exploration. The C-H activation of benzimidate scaffolds has been used to construct functionalized indazole derivatives. mdpi.com The presence of the bromo group on this compound opens up possibilities for sequential C-H activation and cross-coupling reactions, enabling the rapid assembly of polyfunctionalized heterocycles. Domino reactions involving Michael addition followed by cyclization are also promising avenues for creating novel heterocyclic systems from this scaffold. nih.gov

| Reaction Type | Catalyst/Reagent | Potential Product from this compound | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | ZnCl₂ | Substituted Imidazoles | acs.org |

| [4+1] Annulation (C-H Activation) | Rh(III)/Cu(II) | Substituted Indazoles | mdpi.com |

| Halogen-Induced Cyclization | N-Iodosaccharin | Iodo-substituted Oxazines/Oxazepines (requires allyl group on imidate) | researchgate.net |

| Ugi/Wittig Cascade | Various | Polysubstituted Thiazoles (requires modification) | nih.gov |

Exploration of Stereoselective Syntheses Involving Chiral Derivatives

The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry. Future work in halogenated benzimidate chemistry will increasingly focus on stereoselective transformations. ethz.chyoutube.com For a molecule like this compound, which is achiral, stereoselectivity can be introduced in several ways:

Use of Chiral Alcohols: Synthesizing the imidate with a chiral, non-racemic alcohol (instead of ethanol) would produce a chiral benzimidate derivative. This chiral auxiliary could then direct the stereochemical outcome of subsequent reactions, such as additions to the C=N bond. ethz.ch

Asymmetric Catalysis: Developing chiral catalysts that can differentiate between enantiotopic faces of the imidate or a prochiral reaction partner would enable the direct enantioselective synthesis of chiral products from the achiral starting material. youtube.com

Kinetic Resolution: A chiral catalyst or reagent could be used to selectively react with one enantiomer of a racemic intermediate derived from the benzimidate, allowing for the separation of enantiomers. ethz.ch

A key research goal will be to design reactions where the existing stereocenters in a chiral benzimidate derivative control the formation of new ones with high diastereoselectivity. youtube.com For example, a stereocontrolled alkylation, similar to strategies used for synthesizing allele-specific BET inhibitors, could be adapted to create enantiopure products starting from a chiral benzimidate scaffold. chemrxiv.org The ultimate aim is to develop robust and predictable methods for generating optically pure compounds for biological evaluation.

Advancements in the Design of Complex Molecular Architectures from Benzimidate Scaffolds

Benzimidates are not merely precursors for simple heterocycles; they are foundational scaffolds for assembling complex, three-dimensional molecular architectures. acs.org The dual reactivity of the imidate and the functional handles on the aromatic ring of this compound make it an excellent starting point for diversity-oriented synthesis.

Future research will likely see the integration of this scaffold into synthetic routes targeting novel and complex molecular frameworks. For example, radical cascade reactions initiated on substrates derived from benzimidates can lead to the formation of intricate polycyclic systems in a single, efficient step. acs.org The synthesis of triazolopyridopyrimidine scaffolds, which have shown promise in the context of Alzheimer's disease research, often involves imidate-like precursors, highlighting the potential for benzimidates in constructing such advanced heterocyclic systems. mdpi.com

Furthermore, the principles of coordination-driven self-assembly could be applied. By incorporating appropriate coordinating groups, molecules derived from this compound could serve as ligands for the construction of supramolecular structures like molecular barrels or cages, which have applications in catalysis and molecular recognition. nih.gov

| Benzimidate Scaffold | Synthetic Strategy | Resulting Molecular Architecture | Reference |

|---|---|---|---|

| Halogenated Benzimidate | Transition-Metal-Catalyzed [4+1] Annulation | Functionalized Indazoles | mdpi.com |

| Benzimidate | Lewis Acid-Catalyzed [3+2] Cycloaddition | Multisubstituted Imidazoles | acs.org |

| N-Acryloyl Sulfonamide (from benzimidate-related precursors) | Radical Cascade Cyclization | Tetracyclic Indolo[2,1-a]isoquinolinones | acs.org |

| Triazole Precursors (from imidates) | Multicomponent Reaction | Triazolopyridopyrimidines | mdpi.com |

Potential Biological Applications as a Synthetic Scaffold or Probe for in vitro Enzyme Studies

While this compound itself is not known to be biologically active, its true value lies in its role as a versatile synthetic scaffold for the creation of molecules with potential therapeutic applications. The strategic placement of the bromo and fluoro groups makes it an ideal starting material for building libraries of compounds for drug discovery.

The bromine atom is particularly useful as it can be readily converted into other functional groups via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold. For example, this building block is conceptually similar to intermediates used in the synthesis of potent kinase inhibitors and other targeted therapies. google.comgoogle.com The 2-fluoro substituent can modulate the physicochemical properties of the final molecule, such as its pKa and lipophilicity, and can form key hydrogen bond interactions with biological targets.

An important future direction is the use of this scaffold to develop chemical probes for in vitro enzyme studies. By attaching reporter tags (e.g., fluorophores, biotin) or photoreactive groups via the bromine handle, researchers can create tools to study enzyme-ligand interactions, identify novel drug targets, or elucidate biological pathways. The development of allele-specific inhibitors for the BET bromodomain proteins, for instance, relied on the synthesis of complex heterocyclic scaffolds where a building block like this compound could serve as a key starting point. chemrxiv.org Its utility is analogous to that of 5-bromo-2-fluoropyrimidine, which is used to construct molecules for probing biological systems and as an intermediate for active pharmaceutical ingredients. ossila.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.